molecular formula C11H12BrN B1658490 1H-Indole, 3-(2-bromoethyl)-1-methyl- CAS No. 61220-49-3

1H-Indole, 3-(2-bromoethyl)-1-methyl-

Cat. No.: B1658490
CAS No.: 61220-49-3
M. Wt: 238.12 g/mol
InChI Key: GGGKTMYGNHOBHF-UHFFFAOYSA-N
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Description

1H-Indole, 3-(2-bromoethyl)-1-methyl- is a halogenated heterocyclic compound with the molecular formula C10H10BrN. It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a bromoethyl group at the third position and a methyl group at the first position of the indole ring makes this compound unique and valuable in various chemical and biological research applications .

Preparation Methods

The synthesis of 1H-Indole, 3-(2-bromoethyl)-1-methyl- typically involves the bromination of 1-methylindole followed by the introduction of an ethyl group. One common method includes the reaction of 1-methylindole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to form 3-bromo-1-methylindole. This intermediate is then reacted with ethylene oxide under basic conditions to yield the final product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity. These methods often include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

1H-Indole, 3-(2-bromoethyl)-1-methyl- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases like sodium hydroxide (NaOH), acids like hydrochloric acid (HCl), and solvents such as dichloromethane (DCM) and ethanol. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1H-Indole, 3-(2-bromoethyl)-1-methyl- has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound is used in the study of biological processes involving indole derivatives. It can act as a ligand for various receptors and enzymes, providing insights into their functions and interactions.

    Medicine: Research into potential therapeutic applications includes its use as a precursor for the synthesis of drugs targeting neurological disorders, cancer, and infectious diseases.

    Industry: It is employed in the development of new materials, such as polymers and dyes, due to its stability and reactivity

Mechanism of Action

The mechanism of action of 1H-Indole, 3-(2-bromoethyl)-1-methyl- involves its interaction with molecular targets such as enzymes and receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various signaling pathways and biological processes, depending on the specific target and context .

Comparison with Similar Compounds

1H-Indole, 3-(2-bromoethyl)-1-methyl- can be compared with other similar compounds such as:

The uniqueness of 1H-Indole, 3-(2-bromoethyl)-1-methyl- lies in its specific reactivity and the ability to form stable covalent bonds with biological molecules, making it a valuable tool in chemical and biological research .

Properties

IUPAC Name

3-(2-bromoethyl)-1-methylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN/c1-13-8-9(6-7-12)10-4-2-3-5-11(10)13/h2-5,8H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGKTMYGNHOBHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50522489
Record name 3-(2-Bromoethyl)-1-methyl-1H-indole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61220-49-3
Record name 3-(2-Bromoethyl)-1-methyl-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61220-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Bromoethyl)-1-methyl-1H-indole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-bromoethyl)-1-methyl-1H-indole
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Synthesis routes and methods I

Procedure details

A flask was charged with NaH (900 mg, 37.52 mmol), MeI (3.14 mL, 50.00 mmol) and THF (7.5 mL). The resulting grey suspension was stirred at rt for 5 min, then a solution of 3-(2-bromethyl)-indol (1.12 g, 5.00 mmol) in THF (25 mL) was added dropwise. After stirring for 18 h at rt, the reaction mixture was concentrated, redissolved in DCM and washed with H2O (3×). The org. layer was dried (MgSO4), filtered and the solvent was removed under reduced pressure to yield the title compound as an yellow oil which was used as such in the next step. LC-MS conditions A: tR=0.95 min, [M+H]+=no ionization.
Name
Quantity
900 mg
Type
reactant
Reaction Step One
Name
Quantity
3.14 mL
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
1.12 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 1-methyl-3-(2-hydroxyethyl)indole (4.00 g,0.023 mol) in 50 mL of acetonitrile at -20° C. under Ar was added a solution of CBr4 (10.16 g, 0.031 mol) in 25 mL of acetonitrile, followed by a solution of triphenylphosphine (8.00 g, 0.031 mol) in 125 mL of acetonitrile. The mixture was stirred and allowed to warm to 0° C. over 2 h. The resulting mixture was evaporated and the residue was chromatographed (SiO2 /hexane, then ethyl acetate-hexane=1:4) to give the product (4.00 g, 74%) as a brown oil: IR (neat) 2940, 1617, 1552 cm-1 ; 1Hnmr (200 MHz, CDCl3) δ 7.58 (d, J=7.6 Hz, 1H), 7.33-7.09 (m, 3H), 6.95 (s, 1H), 3.77 (s, 3H), 3.62 (t, J=7.9 Hz, 2 H), 3.32 (t, J=7.7 Hz, 2H).
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
10.16 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Three
Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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